(S)-2-(4-((Benzyloxy)carbonyl)piperazin-2-yl)acetic acid
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Overview
Description
(S)-2-(4-((Benzyloxy)carbonyl)piperazin-2-yl)acetic acid is a chiral compound featuring a piperazine ring substituted with a benzyloxycarbonyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-((Benzyloxy)carbonyl)piperazin-2-yl)acetic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through a nucleophilic substitution reaction involving a suitable acetic acid derivative, such as an acyl chloride or ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(S)-2-(4-((Benzyloxy)carbonyl)piperazin-2-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the interactions of piperazine derivatives with biological targets.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(4-((Benzyloxy)carbonyl)piperazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate its pharmacokinetic properties. The acetic acid moiety may contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(4-(Methoxycarbonyl)piperazin-2-yl)acetic acid
- (S)-2-(4-(Ethoxycarbonyl)piperazin-2-yl)acetic acid
- (S)-2-(4-(Propoxycarbonyl)piperazin-2-yl)acetic acid
Uniqueness
(S)-2-(4-((Benzyloxy)carbonyl)piperazin-2-yl)acetic acid is unique due to the presence of the benzyloxycarbonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C14H18N2O4 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-[(2S)-4-phenylmethoxycarbonylpiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C14H18N2O4/c17-13(18)8-12-9-16(7-6-15-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2,(H,17,18)/t12-/m0/s1 |
InChI Key |
RKIUXAJLQDEOLX-LBPRGKRZSA-N |
Isomeric SMILES |
C1CN(C[C@@H](N1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC(N1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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